Direct Antioxidant Activity: 6-Hydroxy Doxazosin Inhibits LDL Oxidation, Unlike the Parent Drug Doxazosin
The 6-hydroxy metabolite exhibits a quantitative antioxidant effect absent in the parent drug. At a concentration of 5 µM, 6-hydroxy doxazosin (tested as part of a 6- and 7-hydroxy metabolite mixture) significantly reduced the formation of conjugated dienes during Cu2+-induced LDL oxidation to 28% of the control's tmax. At 10 µM, it reduced human mononuclear cell-mediated lipid peroxide formation to 10% of the control. In contrast, doxazosin itself demonstrated no inhibitory effect on LDL oxidation under identical conditions [1]. This direct evidence shows that the metabolite gains a distinct biological function—antioxidant protection of LDL—not possessed by the parent drug.
| Evidence Dimension | Inhibition of LDL oxidation (conjugated diene formation) at 5 µM |
|---|---|
| Target Compound Data | Reduced to 28% of tmax of control |
| Comparator Or Baseline | Doxazosin (parent drug): No inhibition observed |
| Quantified Difference | Target compound shows significant inhibition; comparator shows zero inhibition at 5 µM. |
| Conditions | Cu2+-mediated oxidation of human LDL in vitro; measurement of conjugated diene formation. |
Why This Matters
This demonstrates a unique pharmacological property (LDL antioxidant protection) that is completely absent in the parent drug, making 6-Hydroxy Doxazosin essential for research into non-blood-pressure-dependent cardiovascular benefits.
- [1] Brude, I. R., et al. (1999) 'Doxazosin treatment and peroxidation of low-density lipoprotein among male hypertensive subjects: in vitro and ex vivo studies', Biochemical Pharmacology, 58(1), pp. 183-191. doi: 10.1016/s0006-2952(99)00057-x. View Source
